molecular formula C17H22N4O2 B7344907 (2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide

(2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide

Cat. No. B7344907
M. Wt: 314.4 g/mol
InChI Key: LNPWLIFZSRHCQG-CQSZACIVSA-N
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Description

(2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide is a chemical compound that has gained significant attention in the field of scientific research in recent years. This compound is commonly referred to as DM-1 and is known for its potential therapeutic applications in the treatment of cancer. DM-1 is a synthetic derivative of maytansine, a potent cytotoxic agent that is found in plants of the genus Maytenus.

Mechanism of Action

DM-1 works by inhibiting the polymerization of microtubules, which are essential for cell division. It binds to the tubulin subunit of microtubules and disrupts their function, leading to cell death. DM-1 also induces apoptosis, a process of programmed cell death that is important for the elimination of damaged or abnormal cells.
Biochemical and Physiological Effects:
DM-1 has been shown to have potent cytotoxic effects on cancer cells. It has also been shown to induce apoptosis in cancer cells, which is an important mechanism for the elimination of damaged or abnormal cells. DM-1 has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

DM-1 has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied for its potential therapeutic applications in the treatment of cancer. However, DM-1 also has some limitations for lab experiments. It is a highly potent cytotoxic agent that requires careful handling and disposal. It also has low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for the study of DM-1. One potential direction is the development of new formulations of DM-1 that can improve its solubility and bioavailability. Another potential direction is the study of DM-1 in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the study of DM-1 in animal models and clinical trials will be important for determining its safety and efficacy in humans.

Synthesis Methods

DM-1 is synthesized through a multi-step chemical process that involves the modification of maytansine. The first step in the synthesis process involves the protection of the hydroxyl groups of maytansine using a suitable protecting group. This is followed by the selective reduction of the ketone group in maytansine to form the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is subsequently reacted with the amine group of the isoquinoline moiety to form DM-1.

Scientific Research Applications

DM-1 has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, ovarian, and prostate cancer. DM-1 works by targeting microtubules, which are essential for cell division. It binds to the tubulin subunit of microtubules and disrupts their function, leading to cell death.

properties

IUPAC Name

(2S)-3,3-dimethyl-2-[(1-methylisoquinolin-5-yl)carbamoylamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-10-11-6-5-7-13(12(11)8-9-19-10)20-16(23)21-14(15(18)22)17(2,3)4/h5-9,14H,1-4H3,(H2,18,22)(H2,20,21,23)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPWLIFZSRHCQG-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2NC(=O)NC(C(=O)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC2=C1C=CC=C2NC(=O)N[C@H](C(=O)N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.